molecular formula C16H13ClF3NO2 B8213814 2-Chloro-N-((3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methyl)acetamide

2-Chloro-N-((3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methyl)acetamide

Cat. No.: B8213814
M. Wt: 343.73 g/mol
InChI Key: QSXOEWJKYIYSDR-UHFFFAOYSA-N
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Description

2-Chloro-N-((3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methyl)acetamide is a compound that features a trifluoromethoxy group, which is known for its unique properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethoxy group imparts distinct chemical and physical properties to the compound, making it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-((3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methyl)acetamide typically involves the introduction of the trifluoromethoxy group into the biphenyl structure. This can be achieved through various synthetic routes, including the use of trifluoromethoxylation reagents. Recent advances in trifluoromethoxylation have made it possible to efficiently introduce the trifluoromethoxy group into aromatic compounds . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-((3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-N-((3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-N-((3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methyl)acetamide involves its interaction with molecular targets and pathways within a system. The trifluoromethoxy group can influence the compound’s binding affinity and reactivity, leading to specific biological or chemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxy-containing biphenyl derivatives, such as:

  • 2-Chloro-N-((3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methyl)amine
  • 2-Chloro-N-((3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methyl)ethanamide

Uniqueness

The uniqueness of 2-Chloro-N-((3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methyl)acetamide lies in its specific structure and the presence of the trifluoromethoxy group, which imparts distinct properties such as increased stability, reactivity, and potential biological activity. These properties make it valuable for various scientific and industrial applications .

Properties

IUPAC Name

2-chloro-N-[[4-[3-(trifluoromethoxy)phenyl]phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO2/c17-9-15(22)21-10-11-4-6-12(7-5-11)13-2-1-3-14(8-13)23-16(18,19)20/h1-8H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXOEWJKYIYSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=C(C=C2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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